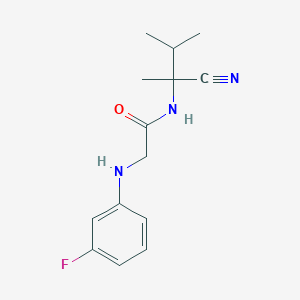

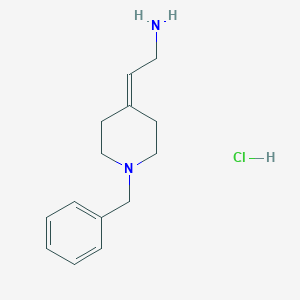

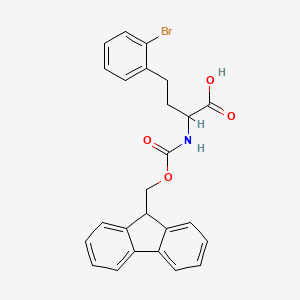

![molecular formula C19H22FNO2S B2837307 N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide CAS No. 477845-56-0](/img/structure/B2837307.png)

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide” is a chemical compound with the molecular formula C19H22FNO2S. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C19H22FNO2S. It contains a fluorobenzyl group attached to a sulfanyl group, which is further connected to a 2-methylpropyl group. The molecule also contains a methoxybenzenecarboxamide group .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition for Antitumor Applications

Research highlights the potential of compounds similar to N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide in inhibiting carbonic anhydrase (CA) IX, a tumor-associated isozyme. This inhibition suggests these compounds could serve as antitumor agents. A study detailed the inhibition of CA IX by halogenated sulfonamides, indicating the significant role these compounds play in targeting transmembrane tumor-associated isozymes, leading to potent inhibitors with implications for antitumor therapy (Ilies et al., 2003).

Novel Electrochemical Materials

Another area of application involves the synthesis of novel peripherally octa-substituted metallophthalocyanines, which have been characterized for their electrochemical and spectroelectrochemical properties. These compounds exhibit promising behaviors for applications in materials science, specifically in the development of electrochromic materials (Kantekin et al., 2015).

Enantioselective Synthesis and Organic Chemistry

The enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the utility of similar compounds in organic synthesis, providing pathways for the development of chiral compounds with potential pharmacological activities (Calvez et al., 1998).

Insecticidal Activity

Flubendiamide is a novel class of insecticide derived from a similar structural framework, exhibiting extremely strong activity against lepidopterous pests. The uniqueness of its structure, which includes various novel substituents, contributes to its potent insecticidal activity and safety for non-target organisms, indicating the potential of such compounds in agricultural applications (Tohnishi et al., 2005).

Bioactive Schiff Base Compounds

Research into Schiff base compounds including derivatives of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide has shown potential bioactive properties, including antibacterial, antifungal, and antioxidant activities. These compounds demonstrate significant biological activities, which could be harnessed for therapeutic applications (Sirajuddin et al., 2013).

Propriétés

IUPAC Name |

N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO2S/c1-19(2,24-12-14-7-9-16(20)10-8-14)13-21-18(22)15-5-4-6-17(11-15)23-3/h4-11H,12-13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYILYJNQYVXWMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC(=CC=C1)OC)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

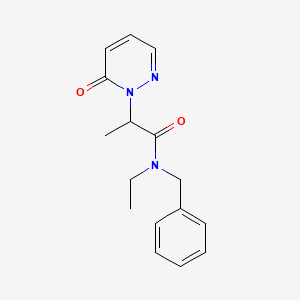

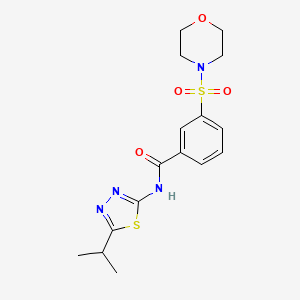

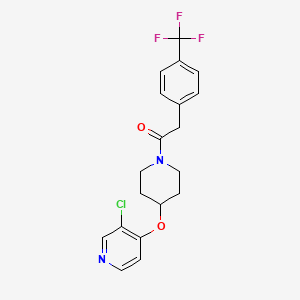

![2-(Ethylthio)-8-(mesitylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

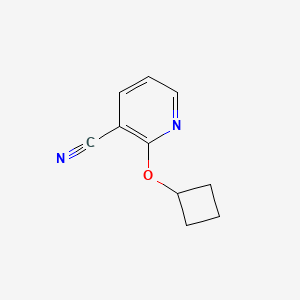

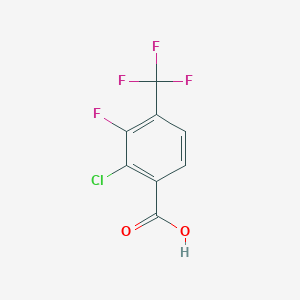

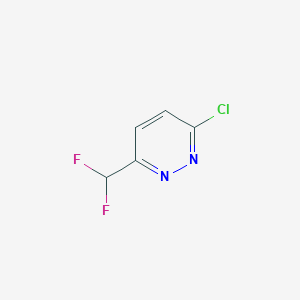

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(benzofuran-2-yl)propan-2-yl)urea](/img/structure/B2837239.png)

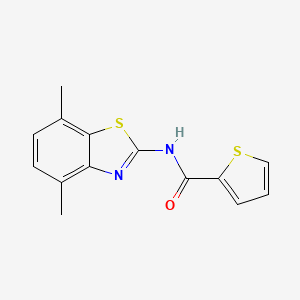

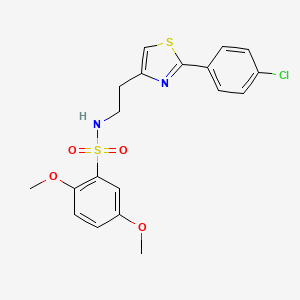

![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)